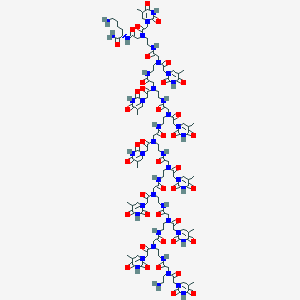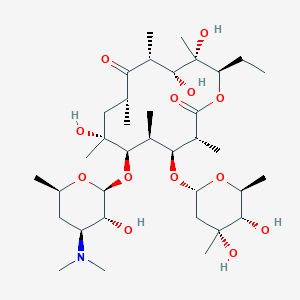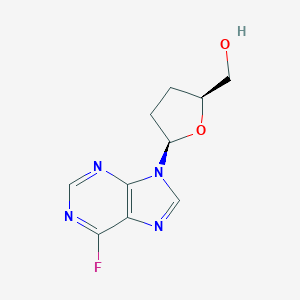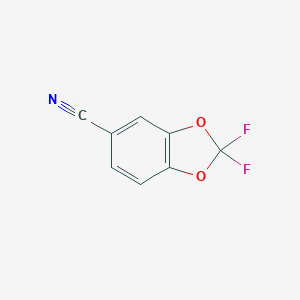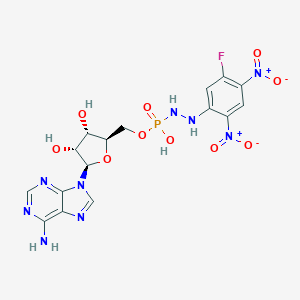
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine, also known as ADPFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play important roles in various cellular signaling pathways. ADPFP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine involves its inhibition of PTPs. PTPs are enzymes that remove phosphate groups from proteins, thereby modulating their activity. By inhibiting PTPs, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can increase the phosphorylation of proteins and modulate their activity. This can have downstream effects on various cellular signaling pathways, leading to changes in cell behavior.
生化学的および生理学的効果
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can inhibit the activity of various PTPs, including SHP-1, SHP-2, and PTP1B. In vivo studies have shown that Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can modulate various signaling pathways, leading to changes in cell behavior. For example, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been shown to inhibit the growth of cancer cells and promote insulin signaling in diabetic mice.
実験室実験の利点と制限
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has several advantages for lab experiments. It is a potent inhibitor of PTPs and can be used to modulate various cellular signaling pathways. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine. It can be toxic to cells at high concentrations, and its effects on PTPs may not be specific to a particular isoform. Additionally, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine may have off-target effects on other enzymes or cellular processes.
将来の方向性
There are several future directions for research involving Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine. One area of interest is the development of more specific inhibitors of PTPs. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine is a broad-spectrum inhibitor of PTPs, and more specific inhibitors could provide insights into the roles of individual isoforms. Another area of interest is the use of Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine in combination with other drugs or therapies. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been shown to have synergistic effects with other drugs in some studies, and further research could explore these interactions. Finally, there is interest in using Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine in the development of new therapies for various diseases, including cancer and diabetes.
合成法
The synthesis of Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine involves several steps, starting with the reaction of 2,4-dinitro-5-fluorophenylhydrazine with adenosine-5'-monophosphate (AMP) to form the intermediate compound 2,4-dinitro-5-fluorophenylhydrazine-AMP. This intermediate is then treated with phosphorus oxychloride to form Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine. The overall yield of this synthesis method is around 20%.
科学的研究の応用
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been used extensively in scientific research as a tool to study the role of PTPs in various cellular processes. PTPs are involved in the regulation of many signaling pathways, including those involved in cell growth, differentiation, and apoptosis. By inhibiting PTPs, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can modulate these pathways and provide insights into their mechanisms of action. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been used to study the role of PTPs in cancer, diabetes, and neurodegenerative diseases, among others.
特性
CAS番号 |
135101-78-9 |
|---|---|
製品名 |
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine |
分子式 |
C16H17FN9O10P |
分子量 |
545.33 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-(5-fluoro-2,4-dinitroanilino)phosphonamidic acid |
InChI |
InChI=1S/C16H17FN9O10P/c17-6-1-7(9(26(31)32)2-8(6)25(29)30)22-23-37(33,34)35-3-10-12(27)13(28)16(36-10)24-5-21-11-14(18)19-4-20-15(11)24/h1-2,4-5,10,12-13,16,22,27-28H,3H2,(H2,18,19,20)(H2,23,33,34)/t10-,12-,13-,16-/m1/s1 |
InChIキー |
NVHIPXVWGGOHPN-XNIJJKJLSA-N |
異性体SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
正規SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
その他のCAS番号 |
135101-78-9 |
同義語 |
adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine DNPH-AMP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




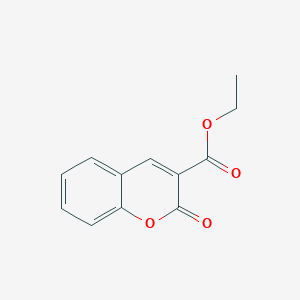
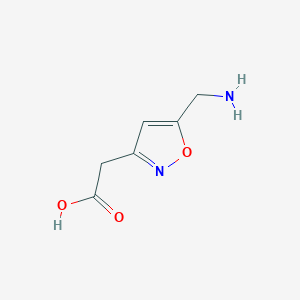
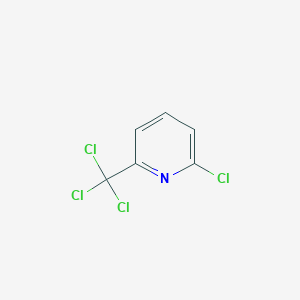
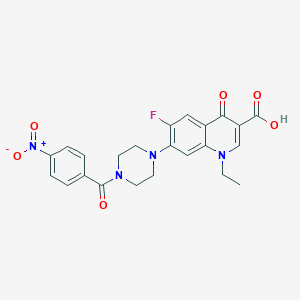
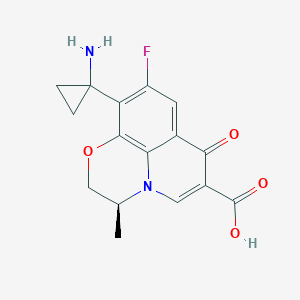
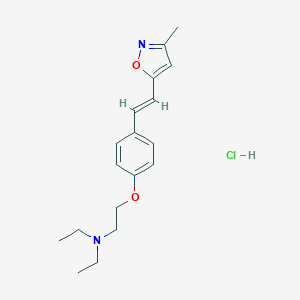
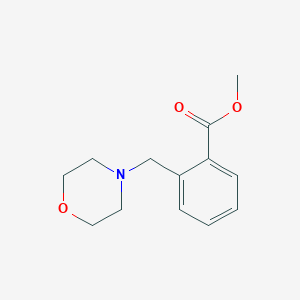
![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)

